molecular formula C16H19NO2S B2423808 N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide CAS No. 54437-72-8

N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide

Cat. No.: B2423808
CAS No.: 54437-72-8
M. Wt: 289.39
InChI Key: HBYFHURSCVIIAA-UHFFFAOYSA-N
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Description

N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C16H19NO2S. It is a sulfonamide derivative characterized by the presence of a phenyl group and multiple methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide typically involves the reaction of mesitylene-2-sulfonyl chloride with N-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups and phenyl ring contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenyl-2,4,6-trimethylbenzenesulfonamide
  • N-phenyl-N,2,4,6-trimethylbenzenesulfonamide

Uniqueness

N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide is unique due to the presence of four methyl groups, which enhance its steric hindrance and influence its reactivity compared to similar compounds with fewer methyl groups. This structural feature can lead to distinct chemical and biological properties .

Properties

IUPAC Name

N,2,4,6-tetramethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17(4)15-8-6-5-7-9-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFHURSCVIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54437-72-8
Record name 2,4,6,N-TETRAMETHYLBENZENESULFONANILIDE
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